![molecular formula C19H23ClN2O3S2 B2388117 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251595-96-6](/img/structure/B2388117.png)
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiophene derivatives, such as the compound , are synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a chlorophenyl group, a methylsulfamoyl group, and a methylcyclohexyl group.Applications De Recherche Scientifique
Environmental Impact and Degradation
Research has extensively evaluated the environmental consequences of chlorophenols, compounds similar in structural aspects to the chlorophenyl group in 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide. These compounds exhibit moderate toxicity to aquatic and mammalian life, with significant impacts upon long-term exposure. The persistence of these compounds in the environment depends on the presence of capable microflora for biodegradation, highlighting the importance of understanding their environmental fate and degradation mechanisms (Krijgsheld & Gen, 1986).
Synthesis and Applications of Sulfonamides
Sulfonamides, featuring in the molecular structure of the subject compound, are pivotal in various clinical and industrial applications. A review spanning 2008 to 2012 elaborates on the evolution of sulfonamide compounds, including their role in treating numerous conditions and their potential in creating new drugs. This showcases the versatility and significance of sulfonamide structures in medicinal chemistry and beyond, underscoring the ongoing need for novel compounds for targeted therapeutic and diagnostic purposes (Carta, Scozzafava, & Supuran, 2012).
Thiophene Derivatives and Their Importance
Thiophene derivatives, integral to the molecular architecture of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide, are prominent in various scientific fields due to their unique properties. These compounds are essential in developing antimicrobial, anticancer, and anti-inflammatory agents, reflecting their broad applicability in drug development and other areas such as organic materials due to their electronic attributes. The synthesis and application of thiophene derivatives are a focal point of research, indicating the critical role of thiophene structures in advancing pharmaceuticals and materials science (Xuan, 2020).
Potential Environmental and Health Impacts
Understanding the environmental and health impacts of compounds structurally related to 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is crucial. Studies on chlorinated solvents and their metabolites, sharing similarities with parts of the compound , have pointed to various adverse effects, including toxicity to specific organs and potential carcinogenicity. These insights stress the importance of assessing occupational exposures and environmental releases of such chemicals to mitigate health risks (Ruder, 2006).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-13-3-7-15(8-4-13)21-19(23)18-17(11-12-26-18)27(24,25)22(2)16-9-5-14(20)6-10-16/h5-6,9-13,15H,3-4,7-8H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQKUVGYOUHZEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

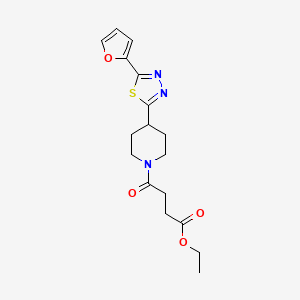
![1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388037.png)

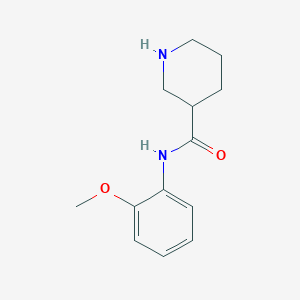
![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)
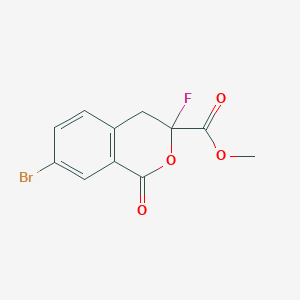

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2388049.png)

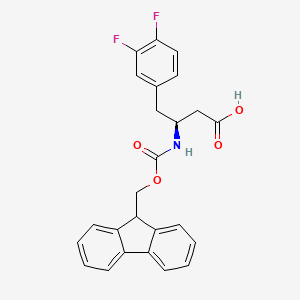
![N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2388052.png)
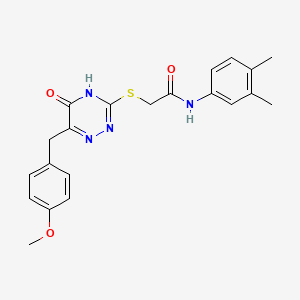
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2388054.png)
